molecular formula C14H11N3O2 B612174 2-(4-Hydroxyphenyl)-1H-Benzimidazol-4-carboxamid CAS No. 188106-83-4

2-(4-Hydroxyphenyl)-1H-Benzimidazol-4-carboxamid

Katalognummer: B612174
CAS-Nummer: 188106-83-4
Molekulargewicht: 253.26 g/mol
InChI-Schlüssel: KOUGHMOSYJCJLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NU1085 ist ein potenter Inhibitor der Poly(ADP-Ribosyl)polymerase (PARP), einem Enzym, das an der DNA-Reparatur beteiligt ist. Diese Verbindung wurde entwickelt, um die Zytotoxizität ionisierender Strahlung und Antikrebsmedikamente zu verstärken . Es hat signifikante biologische Wirkungen in Kombination mit Temozolomid oder Topotecan in verschiedenen menschlichen Tumorzelllinien gezeigt, darunter Lungen-, Kolon-, Ovarial- und Brustkrebs .

Herstellungsmethoden

Die Synthese von NU1085 beinhaltet die Herstellung von Benzimidazol-4-carboxamiden und tricyclischen Lactam-Indolen . Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

    Bildung des Benzimidazol-Kerns: Der Benzimidazol-Kern wird durch Kondensation von o-Phenylendiamin mit Carbonsäuren oder deren Derivaten synthetisiert.

    Einführung von Substituenten: Verschiedene Substituenten werden in den Benzimidazol-Kern eingeführt, um seine biologische Aktivität zu verbessern. Dies beinhaltet oft Reaktionen wie Nitrierung, Reduktion und Acylierung.

    Endmontage: Die endgültige Verbindung wird durch Kupplungsreaktionen zusammengebaut, wobei häufig Reagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) verwendet werden, um die Bildung von Amidbindungen zu erleichtern.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Applications

Anticancer Properties
Research has demonstrated that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide exhibits potent anticancer properties. It has been shown to enhance the efficacy of established chemotherapeutic agents like temozolomide and topotecan against various cancer cell lines. Specifically, studies indicate that this compound can increase the cytotoxicity of these drugs, suggesting a synergistic effect that may improve treatment outcomes for patients with cancers such as leukemia, melanoma, and breast cancer .

Mechanism of Action
The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair processes. By inhibiting PARP, 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide disrupts the repair of DNA damage in cancer cells, leading to increased cell death. This property positions it as a promising candidate for combination therapies aimed at enhancing the effectiveness of existing cancer treatments.

Antiviral Activity

Inhibition of Viral Replication
In addition to its anticancer properties, 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide has shown potential as an antiviral agent. Studies have reported its efficacy against various viruses, including hepatitis C virus (HCV) and enteroviruses. The compound's structural characteristics allow it to interfere with viral replication mechanisms, thereby reducing viral load in infected cells .

Research Findings
For instance, benzimidazole derivatives have been synthesized and evaluated for their antiviral activities, with some exhibiting low nanomolar effective concentrations against HCV. The addition of specific functional groups to the benzimidazole core has been linked to enhanced antiviral potency, highlighting the importance of structural modifications in developing effective antiviral agents .

Biochemical Tool Compound

Applications in Biochemical Research
2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide serves as a valuable tool compound in biochemical research. Its ability to inhibit PARP makes it useful for studying DNA repair mechanisms and cellular responses to DNA damage. Researchers utilize this compound to explore the interplay between DNA repair pathways and cancer progression.

Synthesis and Derivatives
The synthesis of derivatives based on this compound is an ongoing area of research. Various synthetic routes have been explored to develop analogs with potentially enhanced biological activities. These derivatives are tested for their pharmacological profiles, including their effects on different cancer cell lines and their ability to inhibit viral infections .

Summary Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Attributes
2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamideBenzimidazole core with hydroxyphenyl groupPotent PARP inhibitor; enhances cytotoxicity of other drugs
2-(2-Hydroxyphenyl)-1H-benzimidazole-4-carboxamideSimilar core structureDifferent hydroxy substitution position affects activity
BenzimidazoleBasic structure without additional groupsLacks specific biological activity
1H-benzimidazole-5-carboxylic acidCarboxylic acid instead of carboxamideDifferent functional group affects solubility

Vorbereitungsmethoden

The synthesis of NU1085 involves the preparation of benzimidazole-4-carboxamides and tricyclic lactam indoles . The synthetic route typically includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of Substituents: Various substituents are introduced to the benzimidazole core to enhance its biological activity. This often involves reactions such as nitration, reduction, and acylation.

    Final Assembly: The final compound is assembled through coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.

Analyse Chemischer Reaktionen

NU1085 unterliegt verschiedenen Arten von chemischen Reaktionen:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: NU1085 kann Substitutionsreaktionen eingehen, insbesondere am Benzimidazol-Kern, wobei Substituenten durch andere funktionelle Gruppen ersetzt werden können.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

NU1085 wird mit anderen Poly(ADP-Ribosyl)polymerase-Inhibitoren wie Olaparib, Rucaparib und Niraparib verglichen . Während all diese Verbindungen einen gemeinsamen Wirkmechanismus teilen, ist NU1085 in seiner Struktur und Potenz einzigartig. Es hat eine niedrigere Hemmkonstante (Ki) im Vergleich zu anderen Inhibitoren, wodurch es bei niedrigeren Konzentrationen effektiver ist .

Ähnliche Verbindungen

    Olaparib: Ein weiterer potenter Poly(ADP-Ribosyl)polymerase-Inhibitor, der in der Krebstherapie eingesetzt wird.

    Rucaparib: Ein Poly(ADP-Ribosyl)polymerase-Inhibitor mit Anwendungen in der Behandlung von Eierstockkrebs.

    Niraparib: Wird zur Behandlung bestimmter Arten von Brust- und Eierstockkrebs eingesetzt.

NU1085 zeichnet sich durch seine einzigartige chemische Struktur und seine höhere Potenz aus, was es zu einer wertvollen Verbindung in Forschung und therapeutischen Anwendungen macht .

Biologische Aktivität

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, also known as a benzimidazole derivative, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial effects.

Key Features:

  • Hydroxyl Group : The presence of the hydroxyl group at the para position enhances its interaction with biological targets.
  • Carboxamide Group : This functional group is crucial for the compound's biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives, including 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, exhibit significant anticancer properties. A study highlighted that compounds with a similar structure demonstrated potent inhibition of cancer cell proliferation, particularly against breast cancer cell lines such as MDA-MB-231.

Case Study: Antiproliferative Effects

In a comparative study:

  • Compound : 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide
  • Cell Line : MDA-MB-231
  • IC50 Value : 8 µg/mL (indicative of significant growth inhibition compared to standard treatments) .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. It was observed to inhibit key inflammatory mediators such as TNF-alpha and IL-1β in various in vitro assays.

The anti-inflammatory effects are attributed to the inhibition of the NF-kB signaling pathway, which is crucial in the regulation of immune response and inflammation .

Antimicrobial Activity

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide exhibits antimicrobial properties against both bacterial and fungal strains. Its effectiveness was tested against:

  • Bacteria : Staphylococcus aureus (including MRSA), with MIC values around 4 µg/mL.
  • Fungi : Candida albicans, showing moderate activity with MIC values of 64 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicated a significant ability to reduce oxidative stress markers, contributing to its therapeutic potential in oxidative stress-related diseases .

Research Findings and Data Summary

Activity Type Target IC50/MIC Value Reference
AnticancerMDA-MB-231 Cell Line8 µg/mL
Anti-inflammatoryTNF-alpha InhibitionNot specified
AntimicrobialStaphylococcus aureus4 µg/mL
AntifungalCandida albicans64 µg/mL
AntioxidantDPPH Radical ScavengingIC50 = 18.27 µg/mL

Eigenschaften

IUPAC Name

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUGHMOSYJCJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431617
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188106-83-4
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere 1M boron tribromide in dichloromethane (3.8 ml, 3.79 mmol) was transferred to a flask containing 2-(4′-methoxyphenyl)benzimidazole-4-carboxamide (NU 1076 from Example 5) (202.4 mg, 0.758 mmol). The resulting solution was refluxed for 24 hours using an air condenser. The solvent was removed by distillation to complete dryness. The solid residue was treated with 10% NaOH (10 ml), followed by dropwise addition of concentrated hydrochloric acid to neutralise (pH 7). The white precipitate was collected by filtration and dissolved in ethyl acetate (0 ml). The organic solvent was washed with water (2×3 ml), dried over MgSO4, and the product was obtained by removal of the solvent under reduced pressure. (109.5 mg, 57%). mp 266-267° C.; Found C 63.27, H 4.37, N 15.67 C14H11N3O2.0.75 MeOH requires C 63.04 H 4.69 N 15.76; vmax(cm−1) 3424.01, 3384.16, 3309.20, 3249.55, 3155.62, 1642.35, 1618.02, 1594.50, 1577.74; δH 7.03-7.07 (2H, d, J=8.5), 7.34-7.42 (1H, t), 7.75-7.79 (1H, d), 7.85 (1H, br s), 7.90-7.94 (1H, d), 8.15-8.19 (2H, d, J=8.5), 9.4-9.6 (1H, br s), 10.0-10.4 (1H, br s), 13.0-13.4 (1H, br s); m/z (EI) 253 (M+), 236, 208, 93.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
202.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
15.76
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under an argon atmosphere 1M boron tribromide in dichloromethane (3.8 ml, 3.79 mmol) was transferred to a flask containing 2-(4'-methoxyphenyl)benzimidazole-4-carboxamide (NU 1076 from Example 5) (202.4 mg, 0.758 mmol). The resulting solution was refluxed for 24 hours using an air condenser. The solvent was removed by distillation to complete dryness. The solid residue was treated with 10% NaOH (10 ml), followed by dropwise addition of concentrated hydrochloric acid to neutralise (pH 7). The white precipitate was collected by filtration and dissolved in ethyl acetate (10 ml). The organic solvent was washed with water (2×3 ml), dried over MgSO4, and the product was obtained by removal of the solvent under reduced pressure. (109.5 mg, 57%). mp 266-267° C.; Found C, 63.27, H 4.37; N 15.67; C14H11N3O2. 0.75 MeOH requires C, 63.04; H, 4.69; N, 15.76; vmax (cm-1) 3424.01, 3384.16, 3309.20, 3249.55, 3155.62, 1642.35, 1618.02, 1594.50, 1577.74; δH 7.03-7.07 (2H, d, J=8.5), 7.34-7.42 (1H, t), 7.75-7.79 (1H, d), 7.85 (1H, br s), 7.90-7.94 (1H, d), 8.15-8.19 (2H, d, J=8.5), 9.4-9.6 (1H, br s), 10.0-10.4 (1H, br s), 13.0-13.4 (1H, br s); m/z (EI) 253 (M+), 236, 208, 93.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
202.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the mechanism of action of NU1085 and how does it impact tumor cells?

A1: NU1085 acts as a potent poly(ADP-ribose) polymerase (PARP) inhibitor. [, , ] PARP, particularly the PARP-1 isoform, plays a crucial role in repairing DNA single-strand breaks (SSBs). By inhibiting PARP, NU1085 hinders the DNA repair mechanism in tumor cells. [] This inhibition becomes particularly significant in cancer cells already deficient in other DNA repair pathways, leading to a concept called "synthetic lethality," where the combination of PARP inhibition and existing DNA repair deficiencies leads to cell death. []

Q2: How does the structure of NU1085 relate to its potency as a PARP inhibitor? What modifications have been explored?

A2: Research indicates that 2-aryl-1H-benzimidazole-4-carboxamides, particularly those with substituents on the 2-phenyl ring, demonstrate strong PARP inhibitory activity. [] NU1085, a prime example of this structure, exhibits a Ki of 6 nM for PARP inhibition. [, ] Studies exploring the crystal structure of similar inhibitors complexed with PARP have revealed key hydrogen bonding and hydrophobic interactions crucial for their activity. [] Modifications at the 4'-position of the phenyl ring with lipophilic groups have been shown to further enhance PARP inhibitory activity. []

Q3: How effective is NU1085 in potentiating the effects of existing chemotherapeutic agents?

A3: Studies have demonstrated that NU1085 effectively enhances the cytotoxicity of both temozolomide (TM) and topotecan (TP) against cancer cells in vitro. [] Specifically, against A2780 cells, NU1085 amplified the cytotoxicity of temozolomide and topotecan by 2.8-fold and 2.9-fold, respectively. [] These findings highlight its potential as a resistance-modifying agent when used in combination with existing chemotherapy regimens.

Q4: What are the current limitations in our understanding of NU1085?

A4: While in vitro studies provide promising results, a comprehensive understanding of NU1085's pharmacokinetics, pharmacodynamics, and potential long-term effects requires further in vivo and clinical investigations. [, ] Research exploring its potential toxicity, optimal dosage, drug delivery strategies, and resistance mechanisms is ongoing. Additionally, while structural modifications have been explored to enhance potency, further research is needed to fully elucidate the structure-activity relationship and optimize its efficacy and safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.